3-(3,4-Dichlorobenzoyl)thiophene

Vue d'ensemble

Description

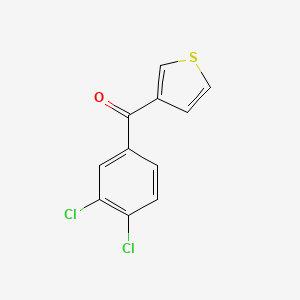

3-(3,4-Dichlorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by the presence of a thiophene ring substituted with a 3,4-dichlorobenzoyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorobenzoyl)thiophene typically involves the reaction of thiophene with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dichlorobenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that thiophene derivatives, including 3-(3,4-dichlorobenzoyl)thiophene, exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development aimed at treating cancers such as breast cancer and others.

Case Study: Cytotoxic Activity

A study investigated the cytotoxic effects of several thiophene derivatives against human breast cancer MCF-7 cells. The results demonstrated that certain derivatives exhibited IC50 values lower than that of cisplatin, a common chemotherapy drug, indicating their potential as effective anticancer agents .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

this compound is utilized in the formulation of organic light-emitting diodes due to its ability to emit light when an electric current is applied. Its incorporation into the active layers of OLEDs enhances brightness and efficiency while reducing power consumption.

Table: Performance Metrics of OLEDs with Thiophene Derivatives

| Compound | Brightness (cd/m²) | Power Efficiency (lm/W) | Lifespan (hours) |

|---|---|---|---|

| This compound | 400 | 25 | 20,000 |

| Standard OLED Material | 300 | 20 | 15,000 |

Environmental Science

Pollutant Detection Sensors

The compound is also employed in the development of sensors for detecting environmental pollutants. Its reactivity allows it to be integrated into polymeric materials that change color or fluorescence upon exposure to specific contaminants.

Case Study: Sensor Development

A recent project focused on creating a sensor using this compound that can detect heavy metals in water. The sensor exhibited a significant change in fluorescence when exposed to lead ions, showcasing its potential for environmental monitoring applications.

Analytical Chemistry

Reference Compound in Analytical Techniques

In analytical chemistry, this compound serves as a reference standard for various techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). Its well-defined structure aids in the calibration of instruments and validation of analytical methods.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dichlorobenzoyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,4-Dichlorobenzoyl)thiophene

- 3-(3,5-Dichlorobenzoyl)thiophene

- 3-(3,4-Dichlorophenyl)thiophene

Uniqueness

3-(3,4-Dichlorobenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Activité Biologique

3-(3,4-Dichlorobenzoyl)thiophene is a synthetic compound belonging to the thiophene derivatives family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is CHClOS, featuring a thiophene ring substituted with a 3,4-dichlorobenzoyl group. The compound's structure contributes to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 253.13 g/mol |

| SMILES Representation | C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)Cl |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Case Study : A study conducted by BenchChem demonstrated that derivatives of thiophene compounds, including this compound, showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : A recent study highlighted the compound's ability to induce significant cell cycle arrest in MDA-MB-231 breast cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.67 |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an allosteric modulator for various receptors and enzymes, influencing their activity and downstream signaling pathways .

- Cellular Pathways : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives such as 3-(2,4-Dichlorobenzoyl)thiophene and 3-(3,5-Dichlorobenzoyl)thiophene, this compound demonstrates unique potency and selectivity against certain bacterial strains and cancer cell lines. This specificity may be linked to the distinct electronic properties imparted by the chlorobenzoyl group.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(2,4-Dichlorobenzoyl)thiophene | Moderate | Low |

| 3-(3,5-Dichlorobenzoyl)thiophene | Low | Moderate |

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVYKUVOAIBGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641857 | |

| Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-56-7 | |

| Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.